molecular formula C12H14F3IO3SSi B12296942 Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate

Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate

Cat. No.: B12296942
M. Wt: 450.29 g/mol
InChI Key: ZNAYYADNSBQPEH-UHFFFAOYSA-M
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Description

Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate is a chemical compound with the molecular formula C12H14F3IO3SSi. It is known for its unique structure, which includes a phenyl group, a trimethylsilyl-ethynyl group, and an iodonium ion paired with a trifluoromethanesulfonate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate can be synthesized through a multi-step process. One common method involves the reaction of bis(trimethylsilyl)ethyne with [bis(acetoxy)iodo]benzene in the presence of trifluoromethanesulfonic anhydride. The reaction typically takes place in an inert atmosphere using solvents such as dichloromethane and diethyl ether .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up of reaction volumes and optimization of reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include potassium salts of acidic phenols, trifluoromethanesulfonic anhydride, and [bis(acetoxy)iodo]benzene. Reaction conditions often involve inert atmospheres, low temperatures, and specific solvents like dichloromethane .

Major Products

The major products formed from reactions involving this compound include substituted phenols and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate involves the formation of reactive intermediates, such as alkylidene carbenes, which can undergo rearrangement or insertion reactions. These intermediates facilitate the formation of various products through pathways like 1,2-shifts and intramolecular C-H insertions .

Comparison with Similar Compounds

Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate can be compared with other alkynyl iodonium salts, such as:

  • Phenyl(ethynyl)iodonium trifluoromethanesulfonate
  • Phenyl((trimethylsilyl)ethynyl)iodonium triflate

These compounds share similar reactivity patterns but differ in their specific substituents and resulting reactivity profiles. This compound is unique due to its trimethylsilyl group, which influences its reactivity and the types of products formed in reactions .

Properties

Molecular Formula

C12H14F3IO3SSi

Molecular Weight

450.29 g/mol

IUPAC Name

phenyl(2-trimethylsilylethynyl)iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C11H14ISi.CHF3O3S/c1-13(2,3)10-9-12-11-7-5-4-6-8-11;2-1(3,4)8(5,6)7/h4-8H,1-3H3;(H,5,6,7)/q+1;/p-1

InChI Key

ZNAYYADNSBQPEH-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)C#C[I+]C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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